For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to p-Vinylguaiacol-d3
This guide provides a comprehensive overview of p-Vinylguaiacol-d3, a deuterated analog of the naturally occurring aromatic compound p-Vinylguaiacol. It is intended for use by professionals in research, scientific analysis, and drug development who require detailed technical information, including its chemical properties, applications, and relevant experimental protocols.
Introduction to p-Vinylguaiacol-d3
p-Vinylguaiacol-d3 is the stable isotope-labeled form of p-Vinylguaiacol (4-vinyl-2-methoxyphenol). In this molecule, the three hydrogen atoms of the methoxy group are replaced with deuterium (d3). p-Vinylguaiacol itself is a significant aromatic compound found in various natural sources, including buckwheat, and is a key contributor to the aroma of many fermented foods and beverages like beer and coffee.[1][2] The deuterated form serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications, where it is used as an internal standard for the precise quantification of its unlabeled counterpart.[]
Synonyms:
Chemical Structure and Properties
p-Vinylguaiacol-d3 possesses a phenyl ring substituted with a vinyl group, a hydroxyl group, and a deuterated methoxy group.
Chemical Structure: The IUPAC name for this compound is 4-ethenyl-2-(trideuteriomethoxy)phenol.[]
Canonical SMILES: C(OC([2H])([2H])[2H])=C(C=C(C=C)C=C1)C1=O
Table 1: Chemical and Physical Properties of p-Vinylguaiacol-d3
| Property | Value | Source(s) |
| CAS Number | 1335436-42-4 | [1][4][5] |
| Unlabeled CAS Number | 7786-61-0 | [2][4][5] |
| Molecular Formula | C₉H₇D₃O₂ | [1][4] |
| Molecular Weight | 153.19 g/mol | [1][][4] |
| Appearance | Clear Colorless Oil | [1] |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator | [1] |
Applications in Research and Development
As a stable isotope-labeled compound, p-Vinylguaiacol-d3 is primarily used as an internal standard in quantitative analyses. Its chemical behavior is nearly identical to the unlabeled p-Vinylguaiacol, but its increased mass allows it to be distinguished in mass spectrometry. This makes it crucial for:
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Metabolic Research: To trace and quantify the metabolic pathways of phenolic compounds in biological systems.[]
-
Food and Beverage Analysis: For accurate quantification of p-Vinylguaiacol, a key flavor and aroma compound, to ensure quality control.
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Environmental Analysis: Used as a standard for detecting and quantifying environmental pollutants derived from lignin degradation.[]
-
Polymer Science: In studies involving the synthesis of bio-based polymers from 4-vinylguaiacol, the deuterated analog can be used to monitor polymerization kinetics and reaction mechanisms.[6][7]
Experimental Protocols
While specific protocols for p-Vinylguaiacol-d3 are proprietary to the user's experimental design (e.g., as an internal standard spike-in), the following are detailed methodologies for the synthesis and analysis of its unlabeled analog, p-Vinylguaiacol, in which the deuterated form would be critically employed.
Bioconversion of Ferulic Acid to p-Vinylguaiacol
This protocol describes the production of p-Vinylguaiacol from ferulic acid using a whole-cell biocatalyst, a common and sustainable synthesis route.[8][9] p-Vinylguaiacol-d3 would be used as a standard for quantifying the yield of the final product via HPLC-MS.
Objective: To convert ferulic acid into p-Vinylguaiacol using the fungus Volvariella volvacea.
Materials:
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Volvariella volvacea fungal strain
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Potato Dextrose Agar (PDA)
-
Basal medium
-
Ferulic acid
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Methanol (HPLC grade)
-
Whatman No. 1 filter paper
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0.2 µm membrane filter
Methodology:
-
Fungal Culture Preparation: Grow the V. volvacea strain on PDA plates at ambient temperature for 7 days. Inoculate three 6 mm discs of mycelia into a 125 mL flask containing 25 mL of basal medium.[9]
-
Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[9]
-
Initiation of Bioconversion: After 48 hours of incubation, add ferulic acid to the culture to a final concentration of 1 mM.[9]
-
Reaction: Continue the incubation at 30°C and 200 rpm for up to 120 hours.[9]
-
Sampling: Collect 0.5 mL samples periodically (e.g., every 6-12 hours).
-
Sample Preparation:
-
Filter the collected broth through Whatman No. 1 paper to remove mycelia.[9]
-
Dilute the filtrate with an equal volume of HPLC-grade methanol.[9] At this stage, a known concentration of p-Vinylguaiacol-d3 would be added as an internal standard.
-
Filter the diluted sample through a 0.2 µm membrane filter before analysis.[9]
-
-
Analysis: Analyze the sample using HPLC or LC-DAD-ESIMS to quantify the production of p-Vinylguaiacol against the internal standard.[9]
Synthesis of a p-Vinylguaiacol Derivative for Polymerization
This protocol outlines the protection of the phenolic hydroxyl group of p-Vinylguaiacol, a necessary step before radical polymerization, as unprotected phenols can inhibit the reaction.[7][10]
Objective: To synthesize an acetyl-protected 4-vinylguaiacol monomer (Ac4VG).
Materials:
-
4-Vinylguaiacol (4VG)
-
Ethyl acetate
-
Saturated brine solution
-
1.0 M HCl solution
-
Sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: The specific reaction for acetylation (e.g., using acetic anhydride and a base catalyst) is performed.
-
Work-up:
-
Drying and Isolation:
-
Analysis: The final product's purity and identity are confirmed using ¹H-NMR and GC-MS. p-Vinylguaiacol-d3 can be used as a reference compound in GC-MS analysis to confirm the retention time of any unreacted starting material.
Visualized Workflow and Pathways
The following diagrams illustrate key processes related to p-Vinylguaiacol.
Caption: Enzymatic decarboxylation of ferulic acid to p-Vinylguaiacol.
Caption: Workflow for quantifying p-Vinylguaiacol using its deuterated analog.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Vinylguaiacol-d3 | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 5. p-Vinylguaiacol-d3 | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
- 9. thaiscience.info [thaiscience.info]
- 10. mdpi.com [mdpi.com]
